molecular formula C18H22N2O2 B6715337 N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide

N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide

Cat. No.: B6715337
M. Wt: 298.4 g/mol
InChI Key: BSJATXUFPLYYEV-UHFFFAOYSA-N
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Description

N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide is a synthetic organic compound that features a pyridine ring substituted with a methyl group, a phenoxy group, and an amide linkage

Properties

IUPAC Name

N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14-9-10-15(13-19-14)18(2,3)20-17(21)11-12-22-16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJATXUFPLYYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)(C)NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-methylpyridine, is subjected to alkylation using an appropriate alkyl halide under basic conditions to introduce the propan-2-yl group.

    Phenoxy Group Introduction: The intermediate is then reacted with phenol in the presence of a suitable base to form the phenoxy-substituted pyridine.

    Amide Formation: Finally, the phenoxy-substituted pyridine is reacted with an appropriate amine or amide-forming reagent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.

Scientific Research Applications

N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is evaluated for its use in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(6-methyl-2-pyridinyl)-2-propanamine: A structurally similar compound with a methyl group instead of the phenoxy group.

    Pyridin-3-amine: A simpler analog with an amine group attached to the pyridine ring.

    6-(Benzhydryloxy)pyridin-3-amine: A compound with a benzhydryloxy group instead of the phenoxy group.

Uniqueness

N-[2-(6-methylpyridin-3-yl)propan-2-yl]-3-phenoxypropanamide is unique due to the presence of both the phenoxy and amide functionalities, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical reactivity and potential for diverse applications in various fields.

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